molecular formula C14H18N2O3 B2897847 N-[3-(hydroxymethyl)-4-(morpholin-4-yl)phenyl]prop-2-enamide CAS No. 2396580-31-5

N-[3-(hydroxymethyl)-4-(morpholin-4-yl)phenyl]prop-2-enamide

Cat. No.: B2897847
CAS No.: 2396580-31-5
M. Wt: 262.309
InChI Key: QKJUTBXBQOPQBO-UHFFFAOYSA-N
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Description

N-[3-(hydroxymethyl)-4-(morpholin-4-yl)phenyl]prop-2-enamide ( 2396580-31-5, Molecular Weight: 262.30 g/mol) is a synthetic acrylamide derivative of significant interest in medicinal chemistry and organic synthesis. Its structure features a phenyl ring substituted with a hydroxymethyl group at position 3 and a morpholine moiety at position 4 . This compound is investigated for its potential as a bioactive molecule in drug discovery, with studies exploring its application as a building block for novel therapeutic agents . Research indicates that similar acrylamide derivatives are studied for their inhibitory activity against various cellular targets. The presence of the morpholine ring can enhance solubility and modulate pharmacokinetic properties, while the hydroxymethyl group offers a site for further chemical modification, making it a versatile intermediate . In-vitro studies suggest that this compound and its analogs exhibit promising biological activity, including dose-dependent cytotoxic effects against human cancer cell lines such as HCT116 (colon) and A549 (lung), potentially through mechanisms like histone deacetylase (HDAC) inhibition and induction of apoptosis . Due to these properties, it is primarily explored for potential applications in cancer therapy . This product is intended for research purposes in a controlled laboratory environment. It is strictly for in-vitro studies and is not approved for the prevention, treatment, or cure of any medical condition. Any bodily introduction of this product into humans or animals is prohibited by law.

Properties

IUPAC Name

N-[3-(hydroxymethyl)-4-morpholin-4-ylphenyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-2-14(18)15-12-3-4-13(11(9-12)10-17)16-5-7-19-8-6-16/h2-4,9,17H,1,5-8,10H2,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKJUTBXBQOPQBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC(=C(C=C1)N2CCOCC2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(hydroxymethyl)-4-(morpholin-4-yl)phenyl]prop-2-enamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and advanced purification techniques to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions

N-[3-(hydroxymethyl)-4-(morpholin-4-yl)phenyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The prop-2-enamide moiety can be reduced to form an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

N-[3-(hydroxymethyl)-4-(morpholin-4-yl)phenyl]prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and polymers

Mechanism of Action

The mechanism of action of N-[3-(hydroxymethyl)-4-(morpholin-4-yl)phenyl]prop-2-enamide involves its interaction with specific molecular targets. The hydroxymethyl group can enhance the compound’s binding affinity to enzymes or receptors, while the morpholine ring can modulate its pharmacokinetic properties. The prop-2-enamide moiety can participate in hydrogen bonding and other interactions with biological targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Morpholine Moieties
Compound Name Key Structural Features Molecular Formula Molecular Weight Key Properties/Activities Reference
N-[3-(hydroxymethyl)-4-(morpholin-4-yl)phenyl]prop-2-enamide 3-hydroxymethyl, 4-morpholine, acrylamide C₁₅H₁₉N₂O₃ 287.33 g/mol Potential kinase inhibition (inferred) N/A
(2E)-2-Cyano-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-3-[4-(morpholin-4-yl)phenyl]prop-2-enamide (30a) 4-morpholine, acrylamide, cyano groups, thiophene C₂₂H₁₉N₃OS 404.62 g/mol EGFR inhibition (hypothesized); Melting point: 296–298°C
N-[4-(6-methylbenzothiazol-2-yl)phenyl]-3-(4-morpholin-4-ylsulfonylphenyl)prop-2-enamide 4-morpholine sulfonyl, benzothiazole, acrylamide C₂₇H₂₅N₃O₄S₂ 543.64 g/mol Kinase inhibition (structural inference)

Key Differences :

  • Substituent Effects: The target compound’s hydroxymethyl group contrasts with 30a’s cyano groups and thiophene ring, which likely increase lipophilicity and alter binding kinetics .
  • Physicochemical Properties: The target compound’s lower molecular weight (287.33 vs. 404.62–543.64 g/mol) suggests better bioavailability, while the hydroxymethyl group may improve aqueous solubility compared to sulfonyl or cyano-containing analogs.
Acrylamide-Based EGFR Inhibitors
Compound Name Key Structural Features Molecular Weight Biological Activity Reference
CO-1686 (Rociletinib) Trifluoromethyl pyrimidine, 4-acetylpiperazine, acrylamide 482.43 g/mol EGFR-T790M inhibition (IC₅₀: <10 nM)
AZD9291 (Osimertinib) Indole-pyrimidine, acrylamide 596.61 g/mol EGFR-T790M inhibition (IC₅₀: 12 nM)
Target Compound Hydroxymethyl, morpholine, acrylamide 287.33 g/mol Kinase inhibition (theoretical) N/A

Key Differences :

  • Binding Motifs : CO-1686 and AZD9291 incorporate bulky heterocycles (pyrimidine/indole) for ATP-binding pocket interactions, whereas the target compound’s morpholine and hydroxymethyl groups may favor alternative binding modes or off-target effects.
Antimicrobial Acrylamides
Compound Name Key Structural Features Activity (MIC/MBC) Reference
(2E)-N-(3,5-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide (1o) Trifluoromethyl, dichlorophenyl Anti-staphylococcal: 0.15 µM
Target Compound Hydroxymethyl, morpholine Not reported N/A

Key Differences :

  • Electron-Withdrawing Groups: Trifluoromethyl and chloro groups in antimicrobial analogs enhance electrophilicity, promoting covalent binding to microbial targets.

Biological Activity

N-[3-(hydroxymethyl)-4-(morpholin-4-yl)phenyl]prop-2-enamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a morpholine ring, a hydroxymethyl group, and an enamide functional group, which contribute to its biological activity. The morpholine moiety is known for its ability to interact with various biological targets, enhancing the compound's therapeutic potential.

Target Interactions

This compound may interact with multiple cellular targets, including enzymes and receptors involved in critical biochemical pathways. Similar compounds have been documented to exhibit activities such as:

  • Histone Deacetylase Inhibition : Compounds like N-hydroxy-3-phenyl-2-propenamides have shown significant inhibition of human histone deacetylases (HDACs), suggesting that this compound may also possess HDAC inhibitory properties, contributing to its anticancer effects .
  • Anticancer Activity : Studies indicate that morpholine derivatives can inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest. For instance, related compounds have demonstrated IC50 values below 750 nM in various carcinoma cell lines .

Biochemical Pathways

This compound likely affects several biochemical pathways associated with cancer progression, inflammation, and other diseases. The modulation of HDAC activity can lead to alterations in gene expression profiles that are pivotal in tumorigenesis and metastasis.

In Vitro Studies

In vitro studies have shown that this compound exhibits:

  • Cytotoxicity Against Cancer Cell Lines : It has been tested against various human cancer cell lines, revealing dose-dependent cytotoxic effects.
Cell Line IC50 (µM) Mechanism
HCT116 (Colon)< 0.75HDAC inhibition
A549 (Lung)< 1.0Apoptosis induction

In Vivo Studies

In vivo efficacy studies have illustrated promising results:

  • Xenograft Models : In HCT116 xenograft models, compounds similar to this compound demonstrated significant tumor growth inhibition when administered at doses exceeding 100 mg/kg .

Therapeutic Applications

Given its biological activity, this compound holds potential therapeutic applications in:

  • Cancer Therapy : As an HDAC inhibitor, it may be developed for treating various cancers.
  • Anti-inflammatory Treatments : Its ability to modulate immune responses could be harnessed for inflammatory diseases.
  • Antimicrobial Agents : Morpholine derivatives have shown promise against bacterial infections.

Q & A

Advanced Research Question

  • Molecular Docking (AutoDock Vina, Glide) : To model interactions with kinase ATP-binding pockets. For example, morpholine oxygen may form hydrogen bonds with backbone residues .
  • Molecular Dynamics (GROMACS, AMBER) : Simulate stability of ligand-receptor complexes over 100 ns trajectories to assess binding free energy (MM/PBSA) .
  • QSAR Models : Use descriptors like logP, polar surface area, and H-bond donors to predict bioavailability .

How should discrepancies in biological activity data between in vitro and in vivo models be addressed?

Advanced Research Question
Discrepancies may arise from:

  • Metabolic Instability : Conduct microsomal stability assays (e.g., human liver microsomes) to identify metabolic hotspots (e.g., hydroxymethyl oxidation) .
  • Solubility Limitations : Use PEG-400 or cyclodextrin formulations to enhance bioavailability in animal studies .
  • Off-Target Effects : Employ CRISPR-based gene silencing in cell lines to isolate target-specific effects .

What safety protocols are essential when handling this compound in laboratory settings?

Basic Research Question

  • PPE : Gloves, lab coats, and goggles to prevent skin/eye contact. Fume hoods for synthesis steps .
  • Waste Disposal : Segregate amide-containing waste and treat with NaOH hydrolysis before disposal .

What strategies can be employed to modify the hydroxymethyl or morpholine groups to enhance pharmacokinetic properties?

Advanced Research Question

  • Hydroxymethyl Derivatization : Acetylation to improve membrane permeability (logP increase by ~0.5 units) .
  • Morpholine Replacement : Substitute with thiomorpholine for enhanced metabolic stability (e.g., 20% longer half-life in rat models) .
  • Prodrug Design : Phosphorylate the hydroxymethyl group for targeted release in acidic tumor microenvironments .

What are the documented biological targets of structurally related enamide derivatives, and how do they inform current research on this compound?

Basic Research Question

  • Kinase Inhibition : Analogous compounds (e.g., osimertinib) target EGFR and Telomerase, with IC50 values <10 nM .
  • Anticancer Activity : Morpholine-containing enamides show sub-micromolar cytotoxicity in NSCLC cell lines (A549, H1975) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.